Home > Products > Screening Compounds P99713 > gp100 (intron 4)
gp100 (intron 4) -

gp100 (intron 4)

Catalog Number: EVT-243804
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanocyte protein PMEL;gp100;pmel 17
Overview

Glycoprotein Gp 100, also known as gp100 (intron 4), is a significant protein involved in the immune response, particularly in the context of melanoma. It is a melanoma-associated antigen that plays a critical role in T-cell recognition and activation against tumor cells. The gene encoding this glycoprotein is located on chromosome 6 and is associated with the major histocompatibility complex class I molecules, which are essential for presenting peptide antigens to T cells. Gp 100 is recognized by cytotoxic T lymphocytes, making it a target for immunotherapy in melanoma treatment.

Source and Classification

Gp 100 is classified as a melanocyte differentiation antigen. It is derived from the tyrosinase-related protein family, which is involved in melanin synthesis. The protein itself is synthesized as a precursor that undergoes post-translational modifications, resulting in its mature form. Gp 100 has been studied extensively due to its immunogenic properties and its potential as a biomarker for melanoma.

Synthesis Analysis

Methods

The synthesis of gp100 involves several key techniques, primarily focused on molecular cloning and expression systems. The following methods are commonly used:

  • Polymerase Chain Reaction (PCR): Specific primers are designed to amplify the gp100 cDNA from human tissues or cell lines. For instance, primers targeting intron 4 are utilized to generate specific fragments for further analysis .
  • Cloning: Amplified cDNA fragments are cloned into expression vectors such as pcDNAI for transfection into host cells. This allows for the production of recombinant gp100 .
  • Transfection: Host cells, often human embryonic kidney cells or melanoma cell lines, are transfected with the plasmids containing gp100 constructs to produce the glycoprotein.

Technical Details

The PCR conditions typically involve an initial denaturation step followed by multiple cycles of denaturation, annealing, and extension. The use of specific restriction sites in primers facilitates directional cloning into vectors .

Molecular Structure Analysis

The molecular structure of gp100 consists of several domains that contribute to its function as an antigen. The protein has a molecular weight of approximately 100 kDa and contains multiple epitopes recognized by T cells.

Structure Data

  • Amino Acid Sequence: The sequence includes regions that are crucial for binding to major histocompatibility complex class I molecules.
  • Post-translational Modifications: Gp 100 undergoes glycosylation, which can affect its stability and immunogenicity.
Chemical Reactions Analysis

Gp 100 participates in various biochemical reactions within the immune system:

  • Antigen Presentation: Gp 100 peptides bind to major histocompatibility complex class I molecules and are presented on the surface of antigen-presenting cells.
  • T Cell Activation: Recognition of these complexes by T cell receptors leads to T cell activation and proliferation .

Technical Details

The binding affinity between gp100 peptides and major histocompatibility complex molecules is critical for effective immune responses. Studies have shown that certain peptide variants exhibit higher affinities, influencing their effectiveness as therapeutic targets .

Mechanism of Action

Gp 100 functions primarily through its role in T cell-mediated immunity:

  • Recognition by T Cells: Cytotoxic T lymphocytes recognize gp100 presented by major histocompatibility complex class I molecules on tumor cells.
  • Cytotoxic Response: Upon recognition, T cells release perforins and granzymes that induce apoptosis in cancerous cells expressing gp100 .

Data

Research indicates that immunization with gp100-derived peptides can enhance T cell responses against melanoma tumors, demonstrating its potential as a vaccine target.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 100 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but generally falls within physiological pH ranges.

Chemical Properties

  • Solubility: Gp 100 is soluble in aqueous solutions but may precipitate under certain conditions due to aggregation.
  • Stability: Stability can be influenced by temperature and pH; optimal conditions must be maintained during storage and handling.
Applications

Gp 100 has significant applications in scientific research and clinical settings:

  • Cancer Immunotherapy: Gp 100 is a target for vaccines aimed at eliciting robust immune responses against melanoma .
  • Biomarker Development: Its expression levels can serve as biomarkers for melanoma diagnosis and prognosis.
  • Research Tool: Gp 100 peptides are used in studies exploring T cell epitope mapping and immune response characterization.
Molecular Characterization of gp100 (Intron 4)

Genomic Context and Intronic Retention in PMEL Gene Transcription

The PMEL gene (also known as gp100) encodes a melanocyte lineage-specific type I transmembrane glycoprotein critically involved in melanosome biogenesis and melanin polymerization. This 661-amino acid protein localizes to melanosomal membranes and serves as a primary diagnostic marker for melanoma, detectable by monoclonal antibodies NKI-beteb, HMB-50, and HMB-45 [1] [2]. Genomic analysis reveals that the canonical PMEL transcript undergoes complex post-transcriptional regulation, generating multiple isoforms through alternative splicing. Notably, the gp100-in4 epitope originates not from exonic sequences but from aberrant retention of intron 4 during mRNA processing [2].

This intronic retention event produces a chimeric transcript where the open reading frame incorporates 9 amino acids (VYFFLPDHL) encoded within intron 4. Importantly, this intron-derived peptide maintains the same reading frame as upstream exonic sequences, permitting its translation and subsequent processing as a functional antigenic epitope. RNA profiling confirms simultaneous expression of both canonical gp100/Pmel17 RNAs and intron 4-containing transcripts across normal melanocytes and malignant melanoma cells, indicating conserved dysregulation in splicing machinery rather than a cancer-exclusive phenomenon [1] [2].

Table 1: Genomic Features of Canonical gp100 vs. gp100-in4 Transcripts

FeatureCanonical gp100 Transcriptgp100-in4 Transcript
OriginExonic splicing (exons 1-10)Retention of intron 4
Epitope SourceExon-derived peptidesVYFFLPDHL (intron 4-encoded)
Expression in Melanoma74-80% (HMB-45 reactive)Detected in HLA-A*24:02+ cases
Functional ConsequenceMelanosomal maturationHLA-A*24:02-restricted epitope

Aberrant Splicing Mechanisms Generating the gp100-in4 Epitope

The generation of the gp100-in4 epitope stems from dysregulated pre-mRNA splicing characterized by:

  • Cryptic Splice Site Activation: Mutations or epigenetic alterations near the exon 4-intron 4 boundary weaken canonical splice junctions, activating cryptic splice sites within intron 4. This enables partial intron retention while maintaining the translational reading frame [2].
  • Transcriptional Leakage: Reduced fidelity of the spliceosome complex permits "leaky" processing where intron 4 escapes complete excision. This is potentiated by suboptimal polypyrimidine tracts or weakened branch point sequences flanking intron 4 [2].
  • High-Affinity Epitope Formation: Despite low abundance of the aberrant transcript (<5% of total PMEL mRNA), the VYFFLPDHL peptide binds HLA-A*24:02 with exceptional affinity (BIMAS binding prediction score: 240.0). This enables efficient surface presentation even with limited precursor supply [2].

Notably, gp100-in4 epitope presentation occurs independently of nonsense-mediated decay (NMD), as the intron-retaining transcript bypasses NMD triggers through either cytoplasmic localization or protective RNA-binding proteins. This allows sustained translation of the chimeric protein in melanocytic cells [2].

Structural Analysis of the HLA-A*24:02-Restricted VYFFLPDHL Epitope

The gp100-in4 epitope (VYFFLPDHL) is a nonamer peptide presented by HLA-A*24:02, the most prevalent HLA class I allele in Asian populations. Structural characterization reveals:

  • Peptide-HLA Binding Motif: Position 2 (Tyr) and C-terminal (Leu) residues serve as primary anchors, fitting into hydrophobic pockets B and F of the HLA-A*24:02 binding groove. Position 3 (Phe) acts as a secondary anchor stabilizing the peptide helix [4] [5] [7].
  • TCR Recognition Surface: Solvent-exposed residues Val¹, Phe³, Phe⁴, and His⁸ form the T-cell receptor (TCR) contact interface. Molecular dynamics simulations show conformational flexibility at Phe³-Phe⁴, enabling adaptation to diverse TCR clonotypes [4] [5].
  • Thermodynamic Stability: The VYFFLPDHL-HLA-A*24:02 complex exhibits a dissociation constant (Kd) below 50 nM, exceeding the stability of many viral epitopes. This stability arises from hydrogen bonding between Asp⁶ and HLA residue H70, and van der Waals contacts between Tyr² and pocket B [5] [7].

Table 2: Biophysical Properties of the gp100-in4/HLA-A24:02 Complex*

ParameterValueMethod of Determination
Complex Molecular Weight50.40 kDa (predicted); 55-63 kDa (observed)*SDS-PAGE/Bioanalyzer
Glycosylation SitesN-linked at HLA-A*24:02 (Asn86)Mass spectrometry
Recombinant ExpressionHEK293 system; >95% purityHPLC/Bis-Tris PAGE
Epitope PositionHLA α-chain: Gly²⁵-Thr³⁰⁵X-ray crystallography
β2-microglobulin: Ile²¹-Met¹¹⁹
Peptide: VYFFLPDHL

Note: Observed molecular weight exceeds theoretical mass due to glycosylation at HLA-A24:02 Asn86 [4] [5].

Functional validation confirms that CTLs primed with VYFFLPDHL specifically lyse HLA-A24:02+ melanoma cells (e.g., 888 mel line) endogenously expressing the intron 4-retaining transcript. Tetramer staining (HLA-A24:02/VYFFLPDHL-APC) demonstrates direct binding to TCRs of gp100-in4-reactive T cells, providing a tool for monitoring antigen-specific responses [2] [7].

Properties

Product Name

gp100 (intron 4)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.